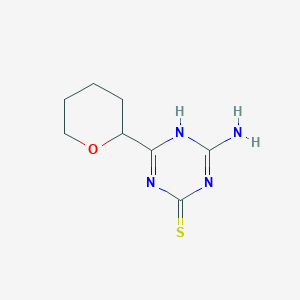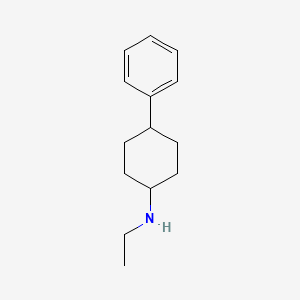
N-ethyl-4-phenylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-phenylcyclohexan-1-amine is an organic compound with the molecular formula C14H21N It is a cyclohexylamine derivative, characterized by the presence of an ethyl group and a phenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-phenylcyclohexan-1-amine typically involves the alkylation of 4-phenylcyclohexanone with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired amine. The general reaction scheme is as follows:
Reduction of 4-phenylcyclohexanone: The ketone is reduced to 4-phenylcyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of the amine: The alcohol is then reacted with ethylamine in the presence of a dehydrating agent like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, NaBH4, or LiAlH4.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
N-ethyl-4-phenylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-phenylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-phenylcyclohexan-1-amine: Similar structure with a methyl group instead of an ethyl group.
4-phenylcyclohexan-1-amine: Lacks the ethyl group, making it less bulky.
N-ethyl-4-cyclohexylamine: Similar structure but without the phenyl group.
Uniqueness
N-ethyl-4-phenylcyclohexan-1-amine is unique due to the presence of both an ethyl group and a phenyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-ethyl-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C14H21N/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
InChI Key |
DURIHJOAKMTYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


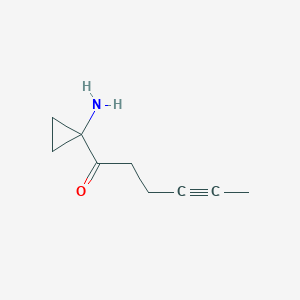
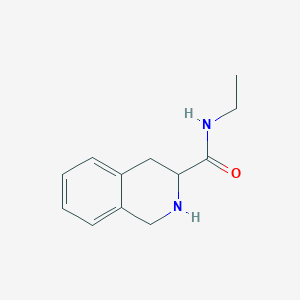
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)

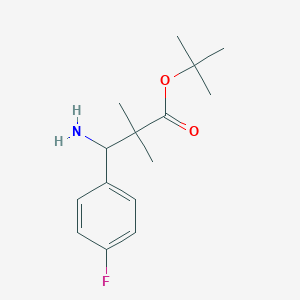
![3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
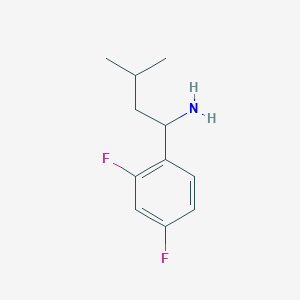
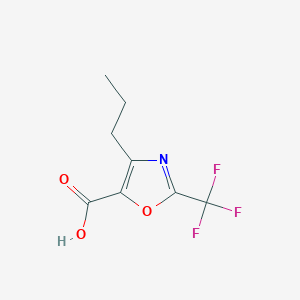
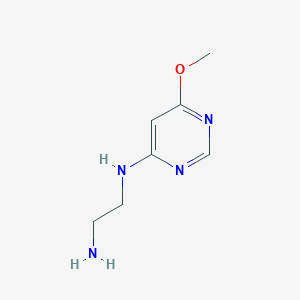

![2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13217113.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13217119.png)
